Structural Connectivity Divergence: Methylene-Bridged vs. Fused Thiazolo-Isoquinolinone PARP Modulators
The target compound features a methylene (-CH2-) bridge connecting the isoquinolinedione N-2 position to the 5-position of the 2-phenylthiazole ring. This connectivity is fundamentally distinct from the fused thiazolo[5,4-c]isoquinolin-5(4H)-one tricyclic core claimed in the Wyeth patent family (WO2009155402A1), where the thiazole is directly fused to the isoquinoline system via a C-N bond [1]. The methylene linker increases the rotatable bond count by 1 relative to the fused analog, with a predicted impact on conformational sampling and target binding pose space . No PARP inhibition data for the methylene-bridged compound have been reported, and no TDP2 data for the fused thiazolo-isoquinolinones have been disclosed, meaning these chemotypes cannot be assumed to share target engagement profiles [2].
| Evidence Dimension | Linker chemistry between thiazole and isoquinolinedione moieties |
|---|---|
| Target Compound Data | Methylene (-CH2-) bridge; rotatable bond between N-2 of isoquinolinedione and C-5 of 2-phenylthiazole; LogP 3.47, PSA 78.51 Ų |
| Comparator Or Baseline | Fused thiazolo[5,4-c]isoquinolin-5(4H)-one (direct C-N fusion, no methylene spacer) as exemplified in WO2009155402A1 [1] |
| Quantified Difference | Δ rotatable bonds = +1; distinct three-dimensional conformational ensemble; fundamentally different synthetic access routes |
| Conditions | Structural comparison based on patent disclosures and calculated physicochemical descriptors |
Why This Matters
For procurement decisions, this structural distinction determines which patent landscape and biological target space the compound maps to—the methylene-bridged compound falls outside the primary Markush claims of the Wyeth PARP patent family, potentially enabling freedom-to-operate advantages in certain research contexts.
- [1] Pellicciari R, Moroni F, Gilbert AM. Thiazolyl- and Oxazolyl-Isoquinolinones and Methods for Using Them. PCT International Publication No. WO2009155402A1, assigned to Wyeth LLC, published December 23, 2009. See representative fused core structure: thiazolo[5,4-c]isoquinolin-5(4H)-one. View Source
- [2] Kankanala J, Ribeiro CJA, Kiselev E, Ravji A, Williams J, Xie J, Aihara H, Pommier Y, Wang Z. Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). J Med Chem. 2016;59(6):2734-2746. View Source
